molecular formula C11H8BrNO2 B11851802 8-Bromoquinolin-7-yl acetate

8-Bromoquinolin-7-yl acetate

Cat. No.: B11851802
M. Wt: 266.09 g/mol
InChI Key: GMOFDGYSGTYLOZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-7-yl acetate typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-7-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, often with altered functional groups.

Scientific Research Applications

8-Bromoquinolin-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromoquinolin-7-yl acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The bromine atom and acetate group may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

(8-bromoquinolin-7-yl) acetate

InChI

InChI=1S/C11H8BrNO2/c1-7(14)15-9-5-4-8-3-2-6-13-11(8)10(9)12/h2-6H,1H3

InChI Key

GMOFDGYSGTYLOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=CC=N2)C=C1)Br

Origin of Product

United States

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